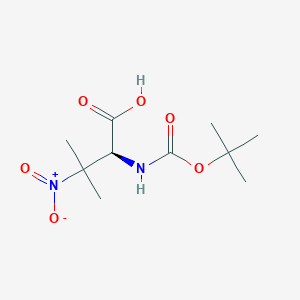

N-(tert-Butoxycarbonyl)-3-nitro-L-valine

Description

Properties

CAS No. |

824956-50-5 |

|---|---|

Molecular Formula |

C10H18N2O6 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobutanoic acid |

InChI |

InChI=1S/C10H18N2O6/c1-9(2,3)18-8(15)11-6(7(13)14)10(4,5)12(16)17/h6H,1-5H3,(H,11,15)(H,13,14)/t6-/m1/s1 |

InChI Key |

AGCWPGIFXWPEKR-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Method A: Boc Protection via Boc Anhydride

Reagents :

- 3-Nitro-L-valine (assumed starting material)

- Di-tert-butyl dicarbonate (Boc₂O)

- Base: Sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP)

- Solvent: Water or dichloromethane (DCM)

Procedure :

- Aqueous Phase :

- Organic Phase :

Method B: Thiocarbonate-Mediated Protection

Reagents :

- 3-Nitro-L-valine

- O-tertiary-butyl S-phenyl thiocarbonate

- Base: 1,1,3,3-Tetramethylguanidine

- Solvent: Dimethyl sulfoxide (DMSO)

Procedure :

- Reaction Setup :

- Dissolve 3-nitro-L-valine and O-tertiary-butyl S-phenyl thiocarbonate (1.1 equivalents) in DMSO.

- Base Addition :

- Add tetramethylguanidine (1:1 molar ratio).

- Heating :

Optimization and Industrial-Scale Production

Solvent and Base Selection

| Amino Acid | Solvent | Base | Yield | Reference |

|---|---|---|---|---|

| L-Valine | DMSO | 1,1,3,3-Tetramethylguanidine | 95% | |

| L-Isoleucine | Ethanol/Water | Triethylamine | 40% | |

| Glycine | 1-Butanol/Water | Tetramethylguanidine | 60% |

For 3-nitro-L-valine , DMSO with tetramethylguanidine is recommended for high yields, as seen in L-valine analogs.

Mechanistic Insights

Boc protection proceeds via nucleophilic acyl substitution :

- Deprotonation : The amino group of 3-nitro-L-valine is deprotonated by a base.

- Nucleophilic Attack : The deprotonated amine attacks the electrophilic carbon of Boc₂O or thiocarbonate.

- Byproduct Removal : Phenyl disulfide (from thiocarbonate) or CO₂ (from Boc₂O) is eliminated.

The nitro group’s electron-withdrawing effect may enhance amine nucleophilicity, facilitating faster reaction kinetics compared to non-nitrated valine.

Challenges and Mitigation

- Racemization Risk :

- Solubility Issues :

Comparative Analysis of Boc Protection Reagents

| Parameter | Boc Anhydride | Thiocarbonate |

|---|---|---|

| Reaction Speed | Faster (8–12 hours) | Slower (24 hours) |

| Yield | 85–95% | 95% |

| Byproducts | CO₂ | Phenyl disulfide |

| Cost | Lower | Higher |

Thiocarbonate offers higher yields but requires longer reaction times and costlier reagents.

Applications in Peptide Synthesis

N-(tert-Butoxycarbonyl)-3-nitro-L-valine is used in:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in N-(tert-Butoxycarbonyl)-3-nitro-L-valine can undergo reduction to form amino derivatives.

Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Major Products:

Reduction: Formation of amino derivatives.

Substitution: Removal of the Boc group to yield 3-nitro-L-valine.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

- Investigated for its role in drug development, particularly in the synthesis of peptide-based drugs .

Industry:

Mechanism of Action

The mechanism by which N-(tert-Butoxycarbonyl)-3-nitro-L-valine exerts its effects involves the protection of the amino group, which prevents unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

N-(Methoxycarbonyl)-3-methyl-L-valine

- Structure : Features a methoxycarbonyl (MeO-CO-) group instead of Boc and a methyl group at the β-carbon.

- Molecular Formula: C₈H₁₅NO₄; Molecular Weight: 189.21 .

- The methyl group at the β-carbon lacks the electron-withdrawing effect of the nitro group, altering reactivity in nucleophilic substitutions or peptide couplings.

- Applications : Primarily used in peptide synthesis where moderate protection is required .

N-Ethoxycarbonyl α-Methyl-L-valine

- Structure : Ethoxycarbonyl (EtO-CO-) group with an α-methyl substitution.

- Molecular Formula: C₉H₁₇NO₄; Molecular Weight: 203.238 .

- Key Differences :

- The ethoxycarbonyl group offers intermediate steric bulk compared to Boc and methoxycarbonyl.

- The α-methyl group introduces conformational rigidity, which may affect peptide backbone folding.

- Synthesis : Reported yields rely on optimized routes using reagents like K₂CO₃ in DMF .

N-Acetyl-L-valine

- Molecular Formula: C₇H₁₃NO₃; Molecular Weight: 175.18 .

- Key Differences: The acetyl group provides minimal steric protection, making it suitable for temporary amino acid blocking. Lacks both the tert-butyl and nitro groups, resulting in lower molecular weight and distinct solubility profiles.

- Applications : Common in biochemical assays and short peptide synthesis .

N-(tert-Butoxycarbonyl)-L-valyl-L-valine Methyl Ester

- Structure : Boc-protected dipeptide with a methyl ester terminus.

- Molecular Features : Exhibits a twisted parallel β-sheet conformation in crystal structures, stabilized by hydrogen bonds (e.g., N–H···O interactions) .

- Key Differences: The dipeptide structure introduces secondary structural complexity absent in monomeric derivatives. The methyl ester group enhances lipophilicity, influencing membrane permeability in drug design .

N-[(S)-Phosphoryl-Benzyloxycarbonyl]-L-leucyl-3-methyl-L-valine

- Structure : Contains a benzyloxycarbonyl (Cbz) group, a phosphoryl moiety, and a 3-methyl substituent.

- Molecular Formula : C₂₁H₃₄N₃O₇P; Molecular Weight: 471.484 .

- The 3-methyl group modifies steric interactions in binding pockets compared to nitro substituents .

Comparative Data Table

*Calculated based on valine backbone with Boc and nitro groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.